molecular formula C15H17N7OS2 B2458843 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-47-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No. B2458843
CAS RN: 887347-47-9
M. Wt: 375.47
InChI Key: ODMVMZSJVNRUMF-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C15H17N7OS2 and its molecular weight is 375.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationship

  • The synthesis of BPTES analogs, including a compound structurally related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, has been investigated for glutaminase inhibition. These compounds are designed to improve drug-like properties and aqueous solubility, demonstrating significant potential in attenuating the growth of lymphoma cells in vitro and in mouse models (Shukla et al., 2012).

Pharmacological Evaluation

  • Research on azole derivatives, including those related to the target compound, has shown promising antibacterial activity. These compounds were synthesized from specific propanehydrazide derivatives and exhibited good activity against Rhizobium radiobacter (Tumosienė et al., 2012).

  • In another study focusing on celecoxib derivatives, compounds structurally similar to the target molecule were evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations highlighted the therapeutic potential of such compounds in various medical applications (Küçükgüzel et al., 2013).

Antimicrobial and Antiproliferative Agents

  • N-ethyl-N-methylbenzenesulfonamide derivatives, structurally related to the target compound, were synthesized and screened for their antimicrobial and antiproliferative effects. These compounds showed significant activity against various cancer cell lines, indicating their potential as therapeutic agents (El-Gilil, 2019).

Molecular Docking and Biological Screening

  • Studies involving the design, synthesis, molecular docking, and biological screening of compounds including N-ethyl-N-methylbenzenesulfonamide derivatives have demonstrated effective antimicrobial and antiproliferative properties. These findings suggest the utility of such compounds in the development of new drugs (El-Gilil, 2019).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS2/c1-4-12-17-18-14(25-12)16-13(23)10(3)24-15-19-20-21-22(15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,16,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMVMZSJVNRUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

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